molecular formula C6H4ClFOS B12213709 4-Fluorobenzene-1-sulfinyl chloride

4-Fluorobenzene-1-sulfinyl chloride

Cat. No.: B12213709
M. Wt: 178.61 g/mol
InChI Key: BJWMYGBNKQPQLX-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1-sulfinyl chloride is an organic compound with the molecular formula C6H4ClFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a sulfinyl chloride group is attached to the para position relative to the fluorine atom. This compound is known for its strong electron-withdrawing properties due to the presence of the fluorine atom, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzene-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a reducing agent. For example, the reduction of 4-fluorobenzenesulfonyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of 4-fluorobenzenesulfonyl chloride. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzene-1-sulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

4-Fluorobenzene-1-sulfinyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluorobenzene-1-sulfinyl chloride involves its strong electron-withdrawing properties, which make it an excellent activating agent for various chemical reactions. The sulfinyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is particularly useful in the modification of proteins and peptides, where it can be used to attach functional groups to specific amino acid residues .

Comparison with Similar Compounds

4-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds, such as:

    4-Fluorobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.

    4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a fluorine atom.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a fluorine atom.

These comparisons highlight the unique properties of this compound, particularly its strong electron-withdrawing effects and its utility in various chemical reactions.

Properties

Molecular Formula

C6H4ClFOS

Molecular Weight

178.61 g/mol

IUPAC Name

4-fluorobenzenesulfinyl chloride

InChI

InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-5(8)2-4-6/h1-4H

InChI Key

BJWMYGBNKQPQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)Cl

Origin of Product

United States

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